4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

Catalog No.
S3432460
CAS No.
55080-76-7
M.F
C11H13F3N2O3S
M. Wt
310.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

CAS Number

55080-76-7

Product Name

4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

IUPAC Name

4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)aniline

Molecular Formula

C11H13F3N2O3S

Molecular Weight

310.29 g/mol

InChI

InChI=1S/C11H13F3N2O3S/c12-11(13,14)9-7-8(1-2-10(9)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,15H2

InChI Key

CPKPMXYEZVFPFM-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F

Synthesis and Characterization:

-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline (4-MSA-2-CF3) is a synthetic molecule not readily found in nature. Research efforts have focused on the development of methods for its synthesis and characterization.

A study published in the journal Molecules reported the synthesis of 4-MSA-2-CF3 through a two-step reaction sequence. The first step involved the nitration of 2-trifluoromethyl aniline, followed by reduction and subsequent sulfonylation with morpholine [].

Another study, published in Tetrahedron Letters, described an alternative synthesis using a copper-catalyzed sulfonylation reaction, which offered improved yields and reaction times [].

Potential Applications:

Research suggests that 4-MSA-2-CF3 may have potential applications in various scientific fields, including:

  • Medicinal chemistry

    Due to the presence of the functional groups, 4-MSA-2-CF3 may be of interest for its potential biological properties. However, no published research is currently available on its biological activity or potential therapeutic applications [, ].

  • Material science

    The molecule's structure suggests potential applications in material science, such as the development of new functional materials. However, further research is needed to explore these possibilities [, ].

4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a morpholinosulfonyl group and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C11H13F3N2O3S, and it has a CAS number of 55080-76-7. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity .

The presence of the trifluoromethyl group in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline enhances its electrophilic character, making it reactive in various chemical transformations. It can participate in nucleophilic substitutions, particularly due to the sulfonyl moiety, which can act as a leaving group. Additionally, this compound may undergo oxidation and reduction reactions, as well as coupling reactions typical of anilines, such as diazotization followed by substitution with nucleophiles .

The synthesis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline typically involves the following steps:

  • Preparation of Trifluoromethyl Aniline: Starting from commercially available aniline derivatives, a trifluoromethylation reaction can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
  • Sulfonylation: The resulting trifluoromethyl aniline can then be reacted with morpholinosulfonyl chloride under basic conditions to introduce the morpholinosulfonyl group.
  • Purification: The product is purified through crystallization or chromatographic techniques to obtain pure 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline .

4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural features. It may also be used in materials science for the development of new polymers or coatings that require specific chemical properties. Furthermore, its reactivity makes it suitable for use in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules .

Studies on similar compounds have shown that morpholino and trifluoromethyl groups can significantly influence interactions with biological macromolecules such as proteins and nucleic acids. Investigating these interactions through techniques like molecular docking or binding assays could provide insights into the potential therapeutic uses of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline. Understanding its binding affinity and mechanism of action will be crucial for assessing its biological activity .

Several compounds share structural similarities with 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Methylpiperazin-1-yl)-2-(trifluoromethyl)anilineContains a piperazine ring instead of morpholineMay exhibit different pharmacological profiles
4-AminobenzenesulfonamideSulfonamide without the trifluoromethyl groupMore established in medicinal applications
4-Morpholin-4-yl-2-fluoroanilineContains a fluoro group instead of trifluoromethylDifferent electronic properties affecting reactivity

These compounds highlight the uniqueness of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline due to its specific combination of functional groups that may lead to distinct biological activities and chemical reactivities compared to others in its class .

Nucleophilic aromatic substitution (NAS) has historically served as a foundational method for introducing sulfonamide groups onto aromatic rings. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, this approach typically begins with a pre-functionalized aniline derivative, such as 4-chloro-2-(trifluoromethyl)aniline, where the chlorine atom acts as a leaving group.

Reaction Mechanism and Conditions

The substitution involves reacting 4-chloro-2-(trifluoromethyl)aniline with morpholinosulfonyl chloride in the presence of a base such as sodium hydride or triethylamine. The base deprotonates the aniline’s amine group, enhancing its nucleophilicity to attack the electrophilic sulfur in the sulfonyl chloride. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the transition state, with temperatures ranging from 0°C to room temperature.

Table 1: Representative NAS Reaction Conditions

Starting MaterialSulfonating AgentBaseSolventTemperatureYield (%)
4-Chloro-2-(trifluoromethyl)anilineMorpholinosulfonyl chlorideNaHDMF0°C → RT65–72
4-Fluoro-2-(trifluoromethyl)anilineMorpholinosulfonyl chlorideEt₃NTHFRT58–63

The reaction’s success depends on the leaving group’s aptitude (Cl > F) and the electron-withdrawing effect of the trifluoromethyl group, which activates the ring toward nucleophilic attack. Side reactions, such as over-sulfonation or hydrolysis of the sulfonyl chloride, are mitigated by controlling stoichiometry and moisture levels.

Quantum Mechanical Modeling of Sulfonyl Transfer Reactions

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods have been instrumental in mapping the sulfonylation mechanism of aniline derivatives. For 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline, the reaction proceeds through a two-step nucleophilic substitution (S~N~2) pathway:

  • Nucleophilic Attack: The nitrogen atom of the aniline group attacks the sulfur center of the sulfonyl fluoride, forming a trigonal bipyramidal intermediate.
  • Leaving Group Expulsion: Fluoride departure completes the sulfonamide bond formation.

Key computational findings include:

  • A six-membered transition state involving water-mediated proton transfers stabilizes the intermediate (Figure 1) [1].
  • The rate-limiting step (nucleophilic attack) exhibits an activation energy (E~act~) of 17.3 kcal/mol at the PM6/AMBER level, consistent with experimental reaction rates at 80°C [1] [2].
  • The trifluoromethyl group exerts an electron-withdrawing effect, polarizing the aniline nitrogen and accelerating nucleophilicity by 18% compared to non-substituted analogs (Table 1).

Table 1: Activation Energies for Sulfonyl Transfer in Aniline Derivatives

SystemE~act~ (kcal/mol)Method
4-Morpholinosulfonyl17.3PM6/AMBER
3-Nitroaniline19.1M06-2X/6-31G
Unsubstituted Aniline21.4MP2/6-31G

Solvent Effects on Morpholinosulfonyl Group Orientation

Solvent polarity directly influences the conformational stability of the morpholinosulfonyl moiety. Polar aprotic solvents (e.g., DMF, t-amylOH) stabilize the eclipsed conformation through dipole-dipole interactions, while protic solvents (e.g., water) favor the staggered conformation via H-bonding with sulfonyl oxygens:

  • In t-amylOH (ε = 4.3), the eclipsed conformation predominates (78% population), aligning the sulfonyl group’s dipole with the solvent field [2].
  • Water (ε = 80.1) induces a 40° torsional shift, increasing the staggered conformation’s stability by 6.2 kcal/mol due to H-bonds with O~SO2~ [1].

Table 2: Solvent Dielectric Constant vs. Conformational Energy

SolventεDominant ConformationΔG (kcal/mol)
t-AmylOH4.3Eclipsed0.0
DMF36.7Eclipsed1.8
Water80.1Staggered-6.2

Kinetic Isotope Effects in Trifluoromethyl-Aniline Coupling

Deuterium isotope studies reveal proton transfer’s role in the sulfonamide bond formation:

  • Primary KIE (k~H~/k~D~ = 3.1) observed for N–H bond cleavage confirms proton transfer as the rate-determining step [1].
  • Secondary KIE (k~H~/k~D~ = 1.2) at the trifluoromethyl group suggests minimal hyperconjugative stabilization during the transition state.

Notably, the trifluoromethyl group’s inductive effect reduces isotopic sensitivity by 22% compared to methyl-substituted analogs, attributed to its electronegativity-driven charge localization.

Table 3: Kinetic Isotope Effects in Sulfonylation Reactions

PositionKIE (k~H~/k~D~)Mechanism Insight
Aniline N–H3.1Proton transfer in TS1
CF~3~ C–F1.2Minimal hyperconjugation
Morpholine O–H1.0No direct involvement

Farnesoid X Receptor Antagonism Through Structural Analog Design

The development of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline analogs as Farnesoid X Receptor antagonists represents a significant advancement in nuclear receptor targeting strategies. Farnesoid X Receptor, a ligand-activated transcription factor, serves as the primary bile acid sensor and regulates critical metabolic pathways including cholesterol homeostasis and lipid metabolism [1] [2]. The strategic incorporation of morpholinosulfonyl and trifluoromethyl moieties into aniline-based scaffolds has yielded potent antagonists with nanomolar binding affinities.

Recent investigations have identified trisubstituted-pyrazole carboxamide analogs containing morpholinosulfonyl aniline fragments as highly effective Farnesoid X Receptor antagonists [1]. The lead compound 4j, featuring a 3-methoxybenzyl substitution at the N1-position and a 4-methyl-3-(morpholinosulfonyl)aniline moiety, demonstrated exceptional potency with an IC50 of 7.5 nanomolar in Farnesoid X Receptor binding assays and 468.5 nanomolar in cell-based antagonistic assays [1]. This represents a 6.3-fold improvement over the template compound E16, establishing it as the most potent Farnesoid X Receptor antagonist reported to date.

The morpholinosulfonyl aniline component functions as a critical pharmacophore anchor, providing conformational rigidity essential for receptor recognition [1]. Structure-activity relationship studies revealed that the meta-position substitution of the morpholinosulfonyl moiety on the aniline ring is crucial for antagonistic activity, acting as a specific binding anchor during Farnesoid X Receptor recognition. The 4-methyl-3-(morpholinosulfonyl)aniline fragment emerged as the optimal F2 functionality, contributing to enhanced hydrophobic interactions with the receptor binding pocket [1].

CompoundFXR TR-FRET Binding IC50 (nM)Cell-Based Antagonist IC50 (nM)Maximum Binding Inhibition (%)Fold Improvement vs E16
E16 (Template)47.02620100.21.0
4j (Lead Optimized)7.5468.5130.16.3
GW4064 (Reference)19.8N/A (Agonist)100.0N/A
Lithocholic Acid (Control)18300.0N/A82.3N/A

The development of these antagonists addresses critical limitations of Farnesoid X Receptor agonists, which can cause undesirable effects including inhibition of bile acid synthesis and interference with constitutive androstane receptor function [1]. Farnesoid X Receptor antagonists offer therapeutic potential for treating cholestasis, dyslipidemia, and metabolic disorders by upregulating cholesterol 7 alpha-hydroxylase expression and reducing serum cholesterol levels through repression of intestinal bile acid-binding protein expression [1].

Structure-Activity Relationship of Trifluoromethyl Positioning

The strategic positioning of trifluoromethyl groups in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline analogs significantly influences their pharmacological properties and nuclear receptor binding characteristics. Trifluoromethyl substituents serve as powerful electron-withdrawing groups that modulate the electronic environment of the aniline scaffold, enhancing lipophilicity, metabolic stability, and protein-ligand interactions [3] [4].

Systematic structure-activity relationship analysis of trifluoromethyl positioning reveals distinct patterns of activity enhancement. When positioned at the N1-phenyl ring, electron-withdrawing groups including fluorine, chlorine, and trifluoromethyl substituents consistently improved Farnesoid X Receptor antagonistic activity by 3- to 4-fold compared to unsubstituted analogs [1]. The 3-trifluoromethylphenyl substitution at the N1-position (compound 4d) demonstrated a binding IC50 of 23.9 nanomolar, representing a 2-fold improvement over the template compound [1].

The C3-position of the pyrazole core exhibits exceptional sensitivity to trifluoromethyl modifications. Compounds 4p and 4q, featuring 4-trifluoromethylphenyl groups at the C3-position, maintained nanomolar potencies with IC50 values of 77.5 nanomolar and 30.9 nanomolar respectively [1]. Notably, the C3-positioned trifluoromethyl modifications preserved antagonistic activities comparable to their parent compounds, indicating that the electron-withdrawing properties of trifluoromethyl groups are well-tolerated in this critical binding region.

Position/ModificationCompound IDBinding IC50 (nM)Antagonist IC50 (nM)Fold Change vs TemplateElectronic Effect
N1-Position 4-Fluorophenyl4a24.32490.01.9Electron-withdrawing
N1-Position 3-Chlorophenyl4b10.45910.04.5Electron-withdrawing
N1-Position 2,4-Dichlorophenyl4c14.11240.03.3Electron-withdrawing
N1-Position 3-Trifluoromethylphenyl4d23.922290.02.0Strong electron-withdrawing
C3-Position 4-Trifluoromethylphenyl (4p)4p77.51950.00.6Strong electron-withdrawing
N1-Position 3-Methoxybenzyl (4j)4j7.5468.56.3Electron-donating

The trifluoromethyl group's unique physicochemical properties contribute to enhanced drug-like characteristics through multiple mechanisms. The strong electron-withdrawing nature of trifluoromethyl substituents increases the acidity of adjacent functional groups, potentially improving binding affinity through stronger hydrogen bonding interactions [4] [5]. Additionally, the lipophilic character of trifluoromethyl groups enhances membrane permeability and bioavailability while maintaining metabolic stability due to the strong carbon-fluorine bonds [4] [6].

Comparative analysis reveals that trifluoromethyl positioning at different molecular sites produces distinct pharmacological outcomes. While N1-positioned trifluoromethyl groups primarily enhance binding affinity, C3-positioned modifications appear to optimize receptor selectivity and cellular activity [1]. The electron-withdrawing effects of trifluoromethyl substituents create favorable electrostatic interactions with receptor binding pockets, particularly in regions containing aromatic residues such as Phenylalanine 329 and Histidine 294 [1].

The pharmaceutical relevance of trifluoromethyl positioning extends beyond simple electronic effects to encompass metabolic considerations. Trifluoromethyl groups resist oxidative metabolism, providing extended half-life and improved pharmacokinetic profiles [3] [5]. This metabolic stability is particularly advantageous for nuclear receptor modulators, which often require sustained tissue exposure to achieve therapeutic efficacy.

Fragment-Based Molecular Design Strategies for Enhanced Pharmacokinetics

Fragment-based molecular design has emerged as a powerful strategy for developing enhanced pharmacokinetic profiles in nuclear receptor antagonists containing 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline motifs. This approach involves the systematic deconstruction of active molecules into smaller, functionally distinct components that can be independently optimized and subsequently recombined to achieve superior drug-like properties [7] [8] [9].

The application of fragment-based design to morpholinosulfonyl aniline derivatives involves the identification of two critical fragments: the N1-C3-pyrazole core (F1 fragment) and the morpholinosulfonyl aniline moiety (F2 fragment) [1]. Individual evaluation of these fragments revealed that neither component exhibited significant Farnesoid X Receptor antagonistic activity when tested in isolation [1]. However, their covalent linkage through an amide bridge resulted in dramatic enhancement of antagonistic potency, exemplified by the development of compound 4j with nanomolar activity.

The F1 fragment serves as the core scaffold responsible for hydrophobic interactions within the receptor binding pocket. Molecular modeling studies suggest that the 1,3-substituted rings of the pyrazole core establish crucial hydrophobic contacts with aromatic residues Phenylalanine 329 and Histidine 294 [1]. The fragment's flexible nature allows conformational adaptation to optimize binding geometry while maintaining essential π-π stacking interactions with the receptor.

The F2 fragment functions as a pharmacophore anchor, providing conformational rigidity essential for specific receptor recognition [1]. The morpholinosulfonyl group creates a hydrophobic region centered on the double hydrogen bond acceptor sulfone moiety, which contributes to binding affinity and selectivity. The meta-positioning of the morpholinosulfonyl group on the aniline ring proves critical for optimal receptor engagement, with the 4-methyl-3-(morpholinosulfonyl)aniline variant demonstrating superior activity profiles.

Fragment ComponentStandalone ActivityBinding Affinity (IC50)Design StrategyStructural Role
F1 Fragment (N1-C3-Pyrazole Core)No antagonist activityNo bindingCore scaffoldHydrophobic interactions
F2 Fragment (Morpholinosulfonyl Aniline)Very weak activityWeak bindingPharmacophore anchorConformational rigidity
F1 + F2 Linked (E16)Active47.0 nMFragment linkingAmide bridge connection
F1 + F2 Optimized (4j)Highly active7.5 nMFragment optimizationOptimized hydrophobic fit

Fragment-based optimization strategies for enhanced pharmacokinetics focus on several key parameters. The morpholine heterocycle within the F2 fragment provides optimal physicochemical properties for central nervous system penetration and systemic distribution [10] [11]. The morpholine ring's balanced lipophilic-hydrophilic profile, reduced pKa value, and flexible chair-like conformation contribute to improved solubility, brain permeability, and metabolic stability [10].

The incorporation of trifluoromethyl groups through fragment-based design offers multiple pharmacokinetic advantages. Trifluoromethyl substituents enhance metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life and reducing clearance rates [4] [12]. The electron-withdrawing properties of trifluoromethyl groups also modulate pKa values of adjacent functional groups, optimizing ionization states for improved tissue distribution and cellular uptake.

Strategic fragment linking through amide bonds provides additional pharmacokinetic benefits. The amide connectivity maintains molecular rigidity necessary for receptor binding while offering sites for controlled metabolism through amidase activity [9]. This controlled metabolic vulnerability can be advantageous for prodrug strategies or for achieving optimal tissue-specific activation profiles.

Fragment-based molecular design enables systematic exploration of chemical space while maintaining drug-like properties. The modular approach allows independent optimization of pharmacokinetic parameters such as solubility, permeability, and metabolic stability without compromising receptor binding affinity [7] [13]. This strategy proves particularly valuable for nuclear receptor modulators, where achieving tissue-selective distribution patterns is often critical for therapeutic efficacy and safety.

XLogP3

0.9

Dates

Last modified: 08-19-2023

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